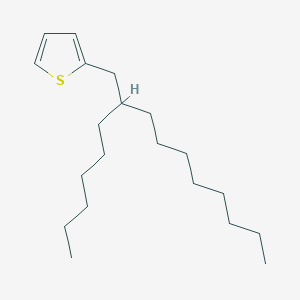

2-(2-Hexyldecyl)thiophene

Übersicht

Beschreibung

2-(2-Hexyldecyl)thiophene is an organic compound belonging to the thiophene family, characterized by a sulfur atom in a five-membered ring. This compound is notable for its long alkyl side chain, which imparts unique properties, making it valuable in various applications, particularly in the field of organic electronics and materials science.

Wissenschaftliche Forschungsanwendungen

2-(2-Hexyldecyl)thiophene has a wide range of applications in scientific research:

Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic solar cells and organic light-emitting diodes (OLEDs).

Material Science: Employed in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Industrial Applications: Utilized in the production of corrosion inhibitors and as a component in specialty coatings.

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hexyldecyl)thiophene typically involves the functionalization of thiophene with a long alkyl chain. One common method is the Stille coupling reaction, where a thiophene derivative is coupled with an alkyl halide in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial, often involving techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hexyldecyl)thiophene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles like bromine or chlorine, leading to halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran.

Substitution: Halogens (bromine, chlorine); reactions often require a catalyst such as iron or aluminum chloride and are conducted at low temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes.

Wirkmechanismus

The mechanism of action of 2-(2-Hexyldecyl)thiophene in its various applications is largely dependent on its ability to participate in π-conjugation and electron delocalization. In organic electronics, the compound’s conjugated system facilitates charge transport, enhancing the performance of devices like solar cells and transistors. In medicinal chemistry, its interactions with biological targets, such as enzymes or receptors, are mediated by its electronic properties and structural features.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Octylthiophene: Similar in structure but with a shorter alkyl chain, leading to different solubility and electronic properties.

2-Decylthiophene: Another thiophene derivative with a different alkyl chain length, affecting its material properties and applications.

2-Dodecylthiophene: Features a longer alkyl chain, which can influence its self-assembly and film-forming properties.

Uniqueness

2-(2-Hexyldecyl)thiophene is unique due to its specific alkyl chain length, which balances solubility and electronic properties, making it particularly suitable for applications in organic electronics and materials science. Its ability to form well-ordered structures and its compatibility with various processing techniques further enhance its utility in these fields.

Eigenschaften

IUPAC Name |

2-(2-hexyldecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKNWJQSAYEBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide](/img/structure/B2654710.png)

![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)

![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)

![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2654719.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2654727.png)

![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)